Cas no 1155594-00-5 (4-Chloro-2-(2-methylpropyl)pyrimidine)

4-Chloro-2-(2-methylpropyl)pyrimidine 化学的及び物理的性質
名前と識別子
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- 4-chloro-2-(2-methylpropyl)pyrimidine
- 4-Chloro-2-(2-methylpropyl)pyrimidine
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- インチ: 1S/C8H11ClN2/c1-6(2)5-8-10-4-3-7(9)11-8/h3-4,6H,5H2,1-2H3
- InChIKey: GZDQDWZTCOLSQA-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=NC(CC(C)C)=N1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 117
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 25.8
4-Chloro-2-(2-methylpropyl)pyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C250896-500mg |
4-Chloro-2-(2-methylpropyl)pyrimidine |
1155594-00-5 | 500mg |
$ 365.00 | 2022-04-01 | ||
TRC | C250896-100mg |
4-Chloro-2-(2-methylpropyl)pyrimidine |
1155594-00-5 | 100mg |
$ 95.00 | 2022-04-01 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656976-2.5g |
4-Chloro-2-isobutylpyrimidine |
1155594-00-5 | 98% | 2.5g |
¥26407.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656976-500mg |
4-Chloro-2-isobutylpyrimidine |
1155594-00-5 | 98% | 500mg |
¥10901.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656976-250mg |
4-Chloro-2-isobutylpyrimidine |
1155594-00-5 | 98% | 250mg |
¥5870.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656976-1g |
4-Chloro-2-isobutylpyrimidine |
1155594-00-5 | 98% | 1g |
¥18858.00 | 2024-08-09 | |
TRC | C250896-1g |
4-Chloro-2-(2-methylpropyl)pyrimidine |
1155594-00-5 | 1g |
$ 570.00 | 2022-04-01 |
4-Chloro-2-(2-methylpropyl)pyrimidine 関連文献
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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10. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
4-Chloro-2-(2-methylpropyl)pyrimidineに関する追加情報
4-Chloro-2-(2-methylpropyl)pyrimidine: A Comprehensive Overview
4-Chloro-2-(2-methylpropyl)pyrimidine, identified by the CAS number 1155594-00-5, is a heterocyclic organic compound with significant applications in various fields, particularly in pharmaceuticals and agrochemicals. This compound belongs to the pyrimidine family, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The presence of a chlorine atom at position 4 and an isobutyl group (2-methylpropyl) at position 2 imparts unique chemical properties to this molecule, making it a subject of interest in both academic and industrial research.
The synthesis of 4-Chloro-2-(2-methylpropyl)pyrimidine typically involves multi-step organic reactions, often utilizing nucleophilic substitution or coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and environmental impact. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported to enhance the yield and purity of this compound, making it more accessible for large-scale applications.
In terms of applications, 4-Chloro-2-(2-methylpropyl)pyrimidine has shown promise as an intermediate in drug discovery. Its structure allows for further functionalization, enabling the development of bioactive molecules with potential therapeutic effects. For example, studies have demonstrated its ability to inhibit certain enzymes associated with neurodegenerative diseases, such as Alzheimer's disease. Additionally, its role as a building block in agrochemicals has been explored, particularly in the development of herbicides and fungicides with improved efficacy and reduced toxicity.
The pharmacokinetic properties of 4-Chloro-2-(2-methylpropyl)pyrimidine have been extensively studied to evaluate its suitability as a drug candidate. Research indicates that this compound exhibits moderate solubility in aqueous solutions and demonstrates reasonable stability under physiological conditions. However, its bioavailability remains a critical factor that requires optimization through structural modifications or formulation strategies.
From an environmental perspective, the degradation pathways of 4-Chloro-2-(2-methylpropyl)pyrimidine have been investigated to assess its potential impact on ecosystems. Studies reveal that this compound undergoes rapid hydrolysis under alkaline conditions, leading to the formation of less toxic byproducts. Furthermore, microbial degradation has been identified as a significant pathway for its removal from contaminated environments.
In conclusion, 4-Chloro-2-(2-methylpropyl)pyrimidine, with its unique chemical structure and versatile applications, continues to be a focal point in scientific research. As advancements in synthetic methodologies and application development progress, this compound holds the potential to contribute significantly to the fields of medicine and agriculture. Further research is warranted to fully harness its potential while ensuring its safe and sustainable use.
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